molecular formula C24H33N3O5 B14645546 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione CAS No. 52623-89-9

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione

Cat. No.: B14645546
CAS No.: 52623-89-9
M. Wt: 443.5 g/mol
InChI Key: JXKIQTRZRXKFHM-UHFFFAOYSA-N
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Description

The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt with 3-ethyl-3-phenyl-2,6-piperidinedione” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” typically involves the reaction of pyrimidinetrione derivatives with ethyl and methylbutyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

For “3-ethyl-3-phenyl-2,6-piperidinedione,” the synthesis may involve the reaction of piperidinedione derivatives with ethyl and phenyl groups. The reaction conditions are optimized to achieve the desired product with minimal side reactions.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biology, these compounds may be used as probes to study enzyme activity or as ligands in receptor binding studies. Their unique structures allow for specific interactions with biological targets.

Medicine

In medicine, these compounds may have potential therapeutic applications. They could be investigated for their activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, these compounds may be used in the production of polymers, coatings, and other materials. Their chemical properties make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinetrione and piperidinedione derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione” lies in its specific combination of functional groups and its potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52623-89-9

Molecular Formula

C24H33N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione;3-ethyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO2.C11H18N2O3/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h3-7H,2,8-9H2,1H3,(H,14,15,16);7H,4-6H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

JXKIQTRZRXKFHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C

Origin of Product

United States

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